Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate

Organic Synthesis Quality Control Medicinal Chemistry

Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate (CAS 1087735-08-7) is a synthetic organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol. It belongs to the class of 1,4-benzodioxane derivatives, a versatile scaffold in medicinal chemistry known for its ability to modulate various biological targets.

Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
CAS No. 1087735-08-7
Cat. No. B11926219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate
CAS1087735-08-7
Molecular FormulaC16H15NO4
Molecular Weight285.29 g/mol
Structural Identifiers
SMILESC1COC2=C(C=CC=C2O1)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C16H15NO4/c18-16(21-11-12-5-2-1-3-6-12)17-13-7-4-8-14-15(13)20-10-9-19-14/h1-8H,9-11H2,(H,17,18)
InChIKeyJNYBAKBVLUHZHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate (CAS 1087735-08-7) Compound Profile for Scientific Sourcing


Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate (CAS 1087735-08-7) is a synthetic organic compound with the molecular formula C16H15NO4 and a molecular weight of 285.29 g/mol . It belongs to the class of 1,4-benzodioxane derivatives, a versatile scaffold in medicinal chemistry known for its ability to modulate various biological targets [1]. The compound's structure features a 2,3-dihydrobenzo[b][1,4]dioxin core linked via a carbamate functional group to a benzyl moiety. This specific arrangement distinguishes it from other carbamate-protected benzodioxane analogs (such as tert-butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate, CAS 1116136-19-6) by offering a distinct deprotection profile and differing physicochemical properties relevant to synthetic chemistry and drug discovery workflows . The compound is primarily used as a research intermediate and is commercially available from several suppliers with reported purities of 95% and 98% .

Procurement Risks of Substituting Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate with Closest Analogs


Substituting Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate with a structurally similar analog—even one sharing the same 2,3-dihydrobenzo[b][1,4]dioxin-5-yl core—introduces significant and quantifiable risks to experimental outcomes and downstream applications. The replacement of the benzyl group with a tert-butyl group, for instance, fundamentally alters the compound's reactivity and physicochemical properties . The tert-butyl carbamate (Boc) analog requires acidic conditions for deprotection, whereas the benzyl carbamate (Cbz) analog is cleaved under hydrogenolysis or strong acid, dictating a different synthetic route and compatibility with orthogonal protecting group strategies [1]. Furthermore, the increased lipophilicity of the benzyl group compared to the tert-butyl group directly impacts solubility and membrane permeability, which are critical for biological assays . Such changes cannot be assumed to be inconsequential; they demand rigorous re-validation of synthetic protocols, biological activity, and analytical methods, ultimately increasing project costs and timelines. Therefore, for applications requiring the precise chemical and biological properties of this specific compound, generic substitution is not a scientifically sound procurement strategy.

Quantitative Differentiation of Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate for Scientific Procurement Decisions


Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate Purities for Research and Quality Control

Commercially available batches of Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate are routinely specified at high purity levels, with vendors reporting minimum purities of 95% and 98% as determined by HPLC or NMR analysis . While these are specifications rather than head-to-head comparative performance data, they provide a quantitative baseline for procurement decisions, especially when comparing suppliers for use as a key synthetic intermediate. The absence of explicit head-to-head purity comparisons between this compound and its tert-butyl analog from a single supplier limits the strength of this differentiation, but the reported values serve as a starting point for establishing acceptable quality thresholds in research protocols.

Organic Synthesis Quality Control Medicinal Chemistry

Benzyl vs. tert-Butyl Carbamate Deprotection Conditions and Synthetic Strategy

The benzyl carbamate (Cbz) protecting group on the target compound is orthogonally cleavable compared to the tert-butyl carbamate (Boc) group found on its closest analog . The Cbz group is typically removed by catalytic hydrogenation (H2, Pd/C) or strong acid (HBr/AcOH), while the Boc group is cleaved under mild acidic conditions (TFA, HCl/dioxane) [1]. This difference is not a matter of degree but a fundamental change in chemical reactivity. In a multi-step synthesis, this orthogonal stability profile allows for selective deprotection in the presence of other acid-labile or hydrogenation-sensitive functionalities. For a procurement scientist, selecting the benzyl analog over the tert-butyl analog is a strategic decision that dictates the entire synthetic route. No quantitative IC50 or Ki data can replace this fundamental chemical differentiation for a synthetic intermediate.

Organic Synthesis Protecting Group Chemistry Peptide Chemistry

In Silico Lipophilicity (cLogP) and Molecular Weight Comparisons for Benzyl vs. tert-Butyl Analogs

The substitution of a benzyl group for a tert-butyl group results in predictable changes to key physicochemical properties relevant to drug discovery, such as lipophilicity (cLogP) and molecular weight. Calculated values (using standard cheminformatics tools) show that Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate (MW 285.29, cLogP ~2.8) has a higher molecular weight and increased lipophilicity compared to its tert-butyl analog tert-Butyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate (MW 251.28, cLogP ~2.0) [1][2]. These calculated differences can influence solubility, membrane permeability, and potential off-target binding in biological assays. While not direct experimental data, these quantitative in silico differences provide a rational basis for selecting one analog over the other in early-stage drug discovery programs where physicochemical property space is a key design criterion.

Medicinal Chemistry ADME Physicochemical Properties

Primary Research and Industrial Applications for Benzyl (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)carbamate


Orthogonal Protecting Group Strategies in Multi-Step Organic Synthesis

This compound is the reagent of choice in synthetic routes requiring an amine protected with a benzyl carbamate (Cbz) group that is orthogonal to acid-labile tert-butyl carbamate (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups. As detailed in Section 3, its stability to mild acid allows for selective Boc deprotection while leaving the benzyl carbamate intact, and vice versa [1]. This is a common scenario in the synthesis of complex natural products, pharmaceuticals, and peptidomimetics where multiple amine functionalities must be unmasked sequentially. Procurement of this specific benzyl analog is non-negotiable for any researcher whose synthetic plan relies on this established orthogonal deprotection strategy.

Scaffold for Building 1,4-Benzodioxane-Focused Chemical Libraries

Given the established versatility of the 1,4-benzodioxane scaffold in medicinal chemistry [1], this compound serves as a valuable building block for generating focused libraries. Its benzyl carbamate-protected amine can be deprotected to reveal a free amine for further derivatization, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies. As noted in Section 2, the benzyl group's influence on lipophilicity and its orthogonal stability differentiate this compound from the tert-butyl analog. Researchers seeking to explore a particular region of chemical space—specifically, more lipophilic benzodioxane derivatives—would rationally select this benzyl-protected compound as a starting point for their library synthesis.

Quality Control and Analytical Reference Standard

For laboratories developing and validating analytical methods (e.g., HPLC, LC-MS) for the detection or quantification of 1,4-benzodioxane carbamates in complex mixtures (e.g., reaction monitoring, stability studies), high-purity batches of this compound are essential. As referenced in Section 3, the availability of the compound at 98% purity from suppliers like Leyan [1] makes it suitable for use as a certified reference material after proper characterization. This application is purely analytical and hinges on the compound's defined chemical identity and verified purity, making it a critical procurement item for analytical chemistry and quality control departments.

Technical Documentation Hub

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